

CY5.5-COOH Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY5.5-COOH chloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **CY5.5-COOH chloride**, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details the physicochemical properties, experimental protocols for characterization and application, and workflows for its use in molecular imaging.

Core Properties of CY5.5-COOH Chloride

CY5.5-COOH chloride is a member of the cyanine dye family, characterized by its high molar extinction coefficient and fluorescence emission in the near-infrared spectrum.[1][2] These properties make it an ideal candidate for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[3] The carboxylic acid functional group allows for covalent conjugation to a variety of biomolecules, including proteins, peptides, and antibodies, enabling their visualization and tracking.

Physicochemical and Spectroscopic Data

The quantitative properties of **CY5.5-COOH chloride** are summarized in the table below. It is important to note that the molar extinction coefficient and quantum yield can be influenced by the solvent environment.[4]

| Property | Value | Reference |
|---|--|-----------|
| Molar Extinction Coefficient (ϵ) | 190,000 - 250,000 M ⁻¹ cm ⁻¹ | [1][4] |
| Excitation Maximum (λ_{ex}) | ~675 nm | [5] |
| Emission Maximum (λ_{em}) | ~694 nm | [5] |
| Molecular Weight | ~619.2 g/mol | N/A |
| Quantum Yield (Φ) | ~0.28 | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [5] |

Experimental Protocols

This section provides detailed methodologies for the determination of the molar extinction coefficient of **CY5.5-COOH chloride** and a general protocol for its conjugation to proteins for imaging applications.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, $A = \epsilon bc$, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the substance.

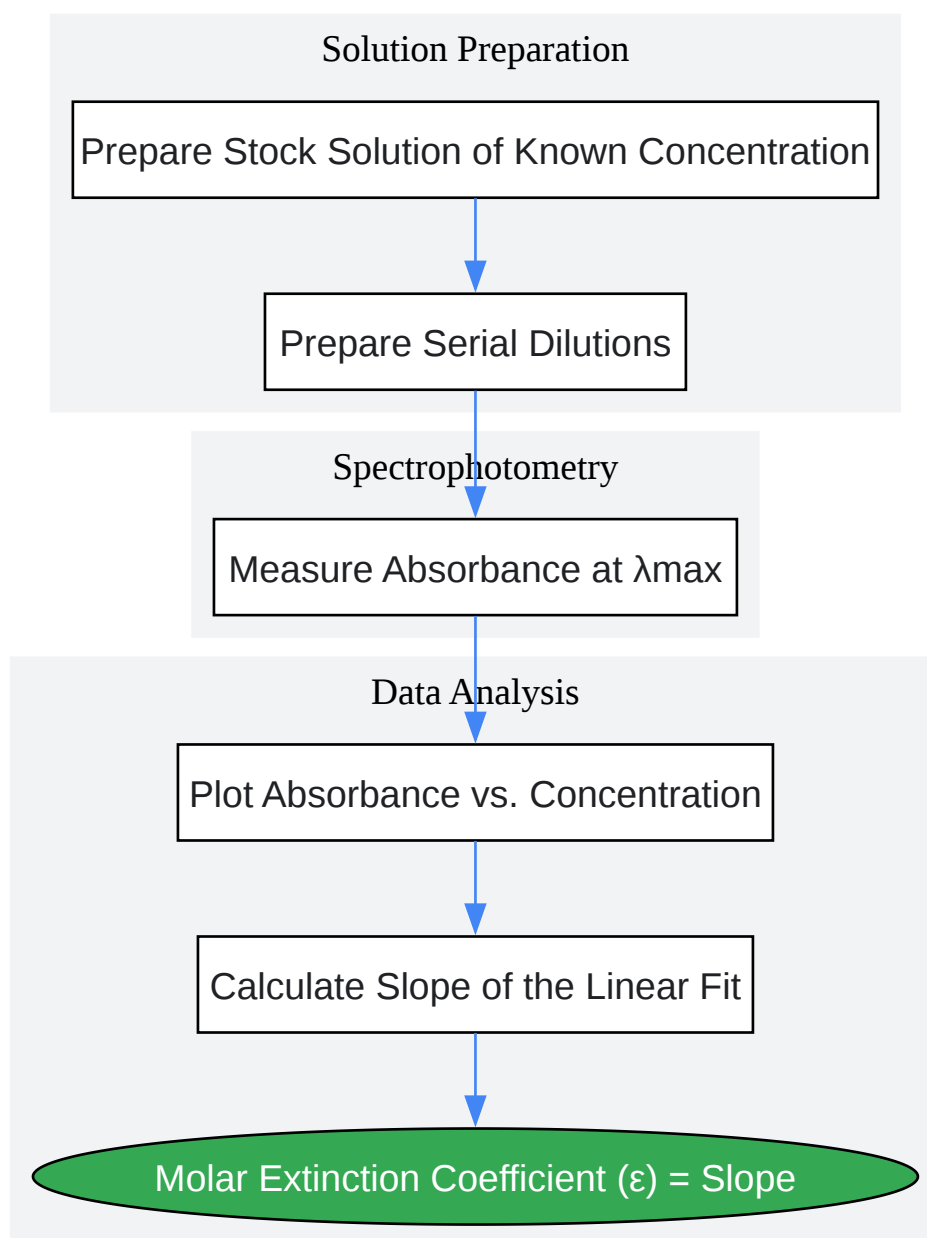
Materials:

- **CY5.5-COOH chloride**
- Spectrophotometer-grade solvent (e.g., DMSO, methanol)
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution: Accurately weigh a small amount of **CY5.5-COOH chloride** and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
- Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
- Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λ_{max} ~675 nm) using the spectrophotometer. Use the pure solvent as a blank.
- Plot a calibration curve: Plot the measured absorbance values against the corresponding concentrations.
- Calculate the molar extinction coefficient: The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ϵ) when the path length is 1 cm.

Logical Flow for Molar Extinction Coefficient Determination



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Caption: Workflow for determining the molar extinction coefficient.

Protein Labeling with **CY5.5-COOH Chloride**

This protocol describes a general method for conjugating **CY5.5-COOH chloride** to a protein via its primary amines (e.g., lysine residues) using carbodiimide chemistry.

Materials:

- **CY5.5-COOH chloride**
- Protein of interest in an amine-free buffer (e.g., PBS)
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

- **Activate the dye:** Dissolve **CY5.5-COOH chloride**, NHS, and EDC in anhydrous DMSO. The molar ratio of CY5.5-COOH:NHS:EDC should be approximately 1:1.2:1.2. Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.
- **Prepare the protein:** Dissolve the protein in the reaction buffer at a suitable concentration.
- **Conjugation reaction:** Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point of 10:1 is common. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~675 nm).

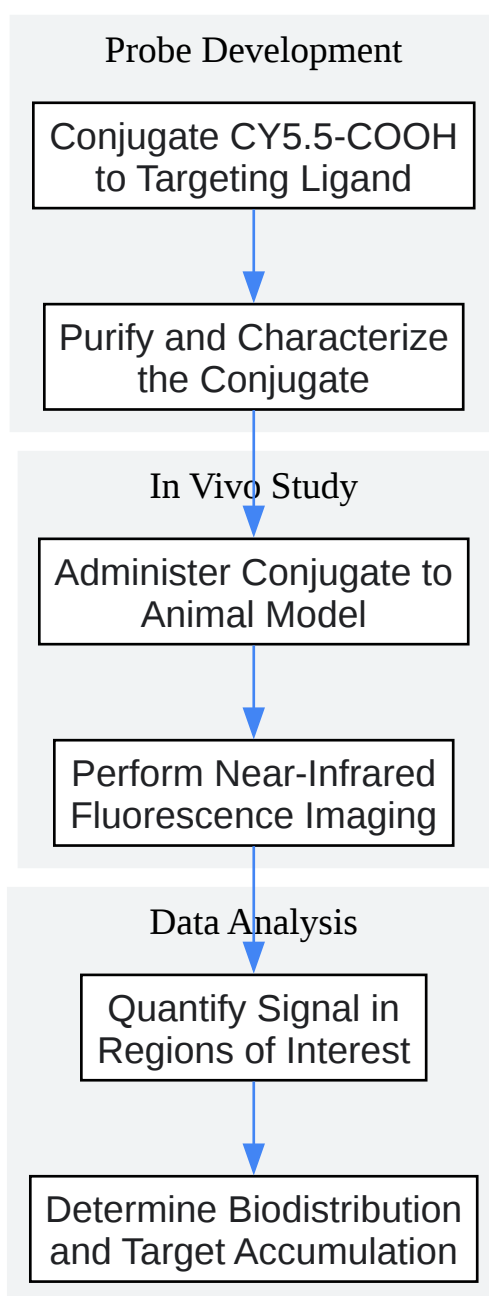
Applications in Biomedical Research

The unique spectral properties of **CY5.5-COOH chloride** make it a valuable tool for a range of biomedical applications, particularly in the field of in vivo imaging.

In Vivo Fluorescence Imaging

Conjugating **CY5.5-COOH chloride** to targeting moieties such as antibodies, peptides, or small molecules allows for the visualization of specific biological targets in living organisms.[3] The near-infrared emission of CY5.5 enables deep tissue imaging with high signal-to-noise ratios, making it suitable for preclinical studies in cancer research, drug delivery, and diagnostics.[6][7]

General Workflow for a Targeted In Vivo Imaging Experiment



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Caption: Workflow for targeted in vivo fluorescence imaging.

Conclusion

CY5.5-COOH chloride is a versatile and powerful near-infrared fluorescent probe for biomedical research. Its favorable spectroscopic properties, coupled with the ability to be conjugated to a wide range of biomolecules, have established it as a key tool for in vivo imaging and other fluorescence-based assays. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize **CY5.5-COOH chloride** in their studies. As with any fluorescent probe, careful optimization of labeling and imaging conditions is crucial for obtaining reliable and reproducible results. The continued development of cyanine dyes and their conjugates holds great promise for advancing our understanding of biological processes and for the development of new diagnostic and therapeutic strategies.[7][8]

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- To cite this document: BenchChem. [CY5.5-COOH Chloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622471#cy5-5-cooh-chloride-molar-extinction-coefficient]

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